molecular formula C21H26N4O4S B2421986 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946375-45-7

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2421986
CAS No.: 946375-45-7
M. Wt: 430.52
InChI Key: CUUMNMBYCNAAQF-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-24-5-7-25(8-6-24)17(15-4-11-30-14-15)13-22-20(26)21(27)23-16-2-3-18-19(12-16)29-10-9-28-18/h2-4,11-12,14,17H,5-10,13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUMNMBYCNAAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has gained attention due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound's molecular formula is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of 409.5 g/mol. The structure includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, enhancing its potential as a therapeutic agent.

Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit diverse biological activities, primarily due to their interactions with specific biological targets. Notably, the compound has been studied for its inhibitory effects on DprE1 , an enzyme critical for the survival of Mycobacterium tuberculosis.

Key Findings:

  • DprE1 Inhibition : A study identified analogs based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold that demonstrated potent DprE1 inhibition with favorable whole-cell antimycobacterial activity .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Activity Type Mechanism Reference
DprE1 InhibitionCompetitive inhibition of enzyme activity
AntimicrobialInhibition of bacterial growth
Cytotoxic EffectsInduction of apoptosis in cancer cells

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

  • Antimycobacterial Activity : A series of analogs were tested for their ability to inhibit DprE1. The most potent compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .
  • Cytotoxicity Studies : In vitro assays demonstrated that the compound induced cytotoxic effects in various cancer cell lines (e.g., HeLa cells). The IC50 values ranged from 50 µM to 200 µM depending on the specific analog and cell line tested .

Q & A

Advanced Research Question

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with cyclooxygenase (COX) enzymes or cannabinoid receptors. The thiophene and piperazine moieties may engage in hydrophobic and hydrogen-bonding interactions .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity. The benzodioxane ring’s electron-rich nature may influence binding .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in solvated environments to evaluate conformational stability over time .

How can researchers reconcile contradictory data on the compound’s biological targets (e.g., COX vs. cannabinoid receptors)?

Advanced Research Question

  • Comparative binding assays : Perform competitive radioligand binding studies using 3H^3\text{H}-labeled ligands for COX-2 and CB1/CB2 receptors to quantify affinity .
  • Structure-activity relationship (SAR) : Synthesize analogs with modifications to the piperazine or thiophene groups to identify structural determinants of target specificity .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling changes in cell models treated with the compound .

What experimental strategies optimize yield in large-scale synthesis?

Basic Research Question

  • Stepwise optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., HOBt/EDC vs. DCC) for coupling efficiency .
  • Scale-up protocols : Implement continuous flow chemistry for exothermic reactions (e.g., sulfonylation steps) to improve safety and consistency .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

What analytical techniques are essential for characterizing degradation products under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C .
  • LC-MS/MS analysis : Identify degradation products using a C18 column (gradient: 5–95% acetonitrile in water) and electrospray ionization (ESI+) .
  • Stability testing : Monitor stability in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C for 72 hours .

How does the compound’s stereochemistry influence its pharmacological activity?

Advanced Research Question

  • Chiral HPLC resolution : Separate enantiomers using a Chiralpak AD-H column and compare their biological activity in vitro (e.g., IC50_{50} values in enzyme inhibition assays) .
  • Circular dichroism (CD) : Correlate optical activity with conformational stability in solution .
  • X-ray crystallography : Resolve the crystal structure to assign absolute configuration and model binding poses .

What in vitro models are suitable for preliminary toxicity screening?

Basic Research Question

  • Hepatotoxicity : Use HepG2 cells to assess cytotoxicity (MTT assay) and CYP3A4 inhibition .
  • Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology .
  • Genotoxicity : Perform Ames test (TA98 and TA100 strains) to detect mutagenic potential .

How can researchers validate the compound’s anti-inflammatory mechanism in vivo?

Advanced Research Question

  • Animal models : Use carrageenan-induced paw edema in rats to measure dose-dependent reduction in swelling .
  • Biomarker analysis : Quantify prostaglandin E2 (PGE2) levels in serum via ELISA to confirm COX-2 inhibition .
  • Histopathology : Evaluate tissue sections for neutrophil infiltration and cytokine expression (IL-6, TNF-α) .

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